Cas no 115569-75-0 (6H-Dibenzo[a,g]quinolizine,5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-13,13-dimethyl-, (13aS)-)

6H-Dibenzo[a,g]quinolizine,5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-13,13-dimethyl-, (13aS)- structure
115569-75-0 structure
Product name:6H-Dibenzo[a,g]quinolizine,5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-13,13-dimethyl-, (13aS)-
CAS No:115569-75-0
MF:C23H29NO4
MW:383.480666875839
CID:195908
PubChem ID:189306

6H-Dibenzo[a,g]quinolizine,5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-13,13-dimethyl-, (13aS)- Chemical and Physical Properties

Names and Identifiers

    • 6H-Dibenzo[a,g]quinolizine,5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-13,13-dimethyl-, (13aS)-
    • 2,3,9,10-Tetramethoxy-13,13-dimethyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
    • (-)-Corymotine
    • 6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-13,13-dimethyl-, (S)-
    • 115569-75-0
    • Corymotine
    • DTXSID70921758
    • Inchi: InChI=1S/C23H29NO4/c1-23(2)17-7-8-18(25-3)21(28-6)16(17)13-24-10-9-14-11-19(26-4)20(27-5)12-15(14)22(23)24/h7-8,11-12,22H,9-10,13H2,1-6H3
    • InChI Key: SONXPAJNVIQKDH-UHFFFAOYSA-N
    • SMILES: COC1C=C2C(C3N(CC2)CC2C(=C(C=CC=2C3(C)C)OC)OC)=CC=1OC

Computed Properties

  • Exact Mass: 383.20977
  • Monoisotopic Mass: 383.21
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 40.2Ų

Experimental Properties

  • Density: 1.19
  • Boiling Point: 485.6°Cat760mmHg
  • Flash Point: 134.2°C
  • Refractive Index: 1.594
  • PSA: 40.16

6H-Dibenzo[a,g]quinolizine,5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-13,13-dimethyl-, (13aS)- Related Literature

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